UR-144 N-5-hydroxypentyl

Forensic Toxicology Metabolite Profiling Synthetic Cannabinoid Detection

Forensic labs require authentic metabolite standards to avoid irreproducible quantification. UR-144 N-5-hydroxypentyl is the validated primary urinary biomarker for UR-144 exposure. • Enables differentiation of UR-144 from XLR-11 via 5-OH/4-OH metabolite ratio. • ≥98% purity, certified reference standard for LC-MS/MS or GC-MS. • Supported by stable-isotope labeled internal standard (UR-144 N-5-hydroxypentyl-d5).

Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
CAS No. 895155-95-0
Cat. No. B045252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-144 N-5-hydroxypentyl
CAS895155-95-0
Synonyms[1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
InChIInChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
InChIKeyAFWBYMXUEMOBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





UR-144 N-5-hydroxypentyl: Synthetic Cannabinoid Metabolite Reference Standard for Forensic Toxicology and CB2-Selective Pharmacological Research


UR-144 N-5-hydroxypentyl (CAS 895155-95-0) is a phase I hydroxylated metabolite of the synthetic cannabinoid UR-144 [1]. The parent compound UR-144, originally developed by Abbott Laboratories, is a potent synthetic cannabinoid that exhibits pronounced selectivity for the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM), yielding an approximately 83-fold CB2/CB1 selectivity ratio [2]. UR-144 N-5-hydroxypentyl is formed via oxidative hydroxylation of the terminal pentyl chain of UR-144 and serves as a primary urinary biomarker for confirming UR-144 exposure in forensic casework [3].

Why UR-144 N-5-hydroxypentyl Cannot Be Replaced by Other UR-144 Metabolites or Synthetic Cannabinoid Reference Standards


Substituting UR-144 N-5-hydroxypentyl with other UR-144 metabolites or structurally related synthetic cannabinoid standards introduces irreproducible analytical and pharmacological outcomes. In forensic toxicology, the concentration ratio of 5-hydroxypentyl to 4-hydroxypentyl metabolites serves as a critical differentiating marker between UR-144 and its fluorinated analog XLR-11 exposure [1]. This 5-hydroxy regioisomer is specifically identified as a major urinary metabolite of UR-144, whereas XLR-11 produces a distinct ratio of these hydroxylated metabolites due to its 5′-fluoro substitution altering the metabolic pathway [2]. Furthermore, the parent compound UR-144 exhibits an 83-fold CB2-over-CB1 binding selectivity (Ki CB2 = 1.8 nM vs. CB1 = 150 nM), a pharmacological profile that differs substantially from non-selective synthetic cannabinoids such as JWH-018 and XLR-11 [3]. Analytical methods developed for this specific metabolite cannot be directly applied to alternative standards without complete revalidation [4].

UR-144 N-5-hydroxypentyl: Quantitative Differentiation Evidence for Forensic and Pharmacological Selection


UR-144 N-5-hydroxypentyl as a Definitive Urinary Biomarker: Concentration Ratio Differentiates UR-144 from XLR-11 Exposure

In human urine specimens from suspected XLR-11 users, the concentration ratio of 5-hydroxypentyl to 4-hydroxypentyl metabolites serves as a diagnostic marker for distinguishing XLR-11 intake from UR-144 intake. Quantitative analysis revealed that this ratio differs substantially between the two parent compounds due to the 5′-fluoro substitution in XLR-11 altering the regioselectivity of hydroxylation [1]. The 5-hydroxypentyl metabolite was detected as a major species in both UR-144 and XLR-11 metabolism, but the relative abundance ratio provides the critical discriminatory power [2].

Forensic Toxicology Metabolite Profiling Synthetic Cannabinoid Detection

Parent Compound UR-144 Exhibits 83-Fold CB2 Selectivity Over CB1, Contrasting with Non-Selective Fluorinated Analog XLR-11

The parent compound UR-144, from which UR-144 N-5-hydroxypentyl is metabolically derived, demonstrates pronounced CB2 receptor selectivity with a Ki of 1.8 nM at CB2 versus 150 nM at CB1, representing an approximately 83-fold selectivity ratio [1]. In contrast, the fluorinated analog XLR-11 acts as a potent agonist at both CB1 and CB2 receptors without this pronounced selectivity profile [2]. Additionally, functional studies show that terminal fluorination increases CB1 receptor potency by approximately 2-5 fold in vitro compared to the non-fluorinated parent compounds [3].

Cannabinoid Pharmacology Receptor Binding CB2-Selective Agonism

Comparative In Vitro Functional Activity: UR-144 and XLR-11 Exhibit Distinct EC50 Profiles at CB1 and CB2 Receptors

In a FLIPR membrane potential assay using HEK cells expressing human CB1 and CB2 receptors, UR-144 demonstrated functional agonist activity with CB1 EC50 values that position it among the lower-potency synthetic cannabinoids tested. The fluorinated analog XLR-11 showed enhanced CB1 receptor potency, consistent with the general trend of terminal fluorination increasing CB1 potency by approximately 2-5 fold across multiple synthetic cannabinoid chemotypes [1]. The complete dataset across eight tested compounds (JWH-018, UR-144, PB-22, APICA and their fluorinated analogs) yielded CB1 EC50 values ranging from 2.8 to 1959 nM and CB2 EC50 values from 6.5 to 206 nM [2].

Functional Pharmacology Receptor Agonism FLIPR Assay

In Vivo Potency Ranking: UR-144 Demonstrates Lowest Cannabimimetic Activity Among Tested Synthetic Cannabinoids

In vivo biotelemetry studies in rats evaluating cannabimimetic activity via magnitude and duration of hypothermia induction produced a clear potency ranking across eight synthetic cannabinoids. UR-144 ranked as the least potent compound tested, while the fluorinated analog XLR-11 demonstrated intermediate potency comparable to APICA and STS-135 [1]. Notably, there was no consistent trend for increased potency of fluorinated synthetic cannabinoids over their corresponding des-fluoro counterparts in vivo, despite the 2-5× increase in CB1 potency observed in vitro [2]. The potency ranking (PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144) was established at doses ranging from 0.3-10 mg/kg [3].

Behavioral Pharmacology In Vivo Potency Cannabimimetic Activity

Differential Sample Stability: UR-144 Demonstrates Superior Stability in Whole Blood Compared to XLR-11 Under Ambient and Refrigerated Conditions

In a controlled stability study of synthetic cannabinoids spiked into human whole blood and stored under three temperature conditions (ambient ~22°C, refrigerated 4°C, frozen -20°C) over an 84-day monitoring period, UR-144 demonstrated relative stability, while XLR-11 underwent significant degradation at both ambient and refrigerated temperatures [1]. Frozen storage (-20°C) was the only condition capable of preserving and stabilizing all four tested compounds (XLR-11, UR-144, AB-PINACA, AB-FUBINACA) over the full three-month study duration [2].

Forensic Sample Handling Analyte Stability LC-MS/MS

Comparative CB1 Receptor Potency Ranking: UR-144 Ranks Among Least Potent Synthetic Cannabinoids Evaluated in GIRK Channel Activation Assays

In a comparative study evaluating CB1 receptor-mediated G protein-gated inward rectifier K+ (GIRK) channel activation, UR-144 ranked near the lowest potency among 10 synthetic cannabinoids tested. The potency ranking at the CB1 receptor was: 5-fluoro MDMB-PICA ≈ 4-fluoro MDMB-BUTINACA > AB-FUBINACA ≈ MDMB-4en-PINACA > JWH-018 > AM1220 > XLR-11 > JWH-122 N-(5-chloropentyl) > WIN 55,212-2 ≈ UR-144 > AM1248 [1]. Notably, UR-144 and WIN 55,212-2 exhibited approximately equivalent CB1 potency in this assay system [2].

CB1 Receptor Pharmacology GIRK Channel Potency Comparison

UR-144 N-5-hydroxypentyl: High-Impact Application Scenarios in Forensic Toxicology and Cannabinoid Pharmacology Research


Forensic Urinalysis: Definitive Confirmation of UR-144 Exposure and Differentiation from XLR-11 Intake

Forensic toxicology laboratories require UR-144 N-5-hydroxypentyl as a certified reference standard for LC-MS/MS or GC-MS quantification of this primary urinary metabolite. Quantitative determination of the 5-hydroxypentyl to 4-hydroxypentyl metabolite concentration ratio enables definitive differentiation between UR-144 and XLR-11 exposure, a critical distinction in forensic casework and clinical toxicology reporting [1]. The compound is validated as a major urinary biomarker with detection achievable in both hydrolyzed and non-hydrolyzed urine specimens [2].

CB2-Selective Pharmacological Tool for Investigating Peripherally Restricted Cannabinoid Signaling

Researchers investigating CB2 receptor-mediated analgesia without CB1-associated psychoactive effects utilize UR-144-derived compounds as pharmacological probes. The parent compound UR-144 exhibits an 83-fold CB2 selectivity over CB1 (Ki CB2 = 1.8 nM vs. CB1 = 150 nM), providing a validated chemotype for studying peripherally restricted cannabinoid signaling pathways [1]. This selectivity profile is particularly relevant for preclinical pain research where CB2-selective ligands have demonstrated analgesic efficacy without the adverse effects linked to CB1 activation [2].

Metabolic Pathway Studies: Investigating Oxidative Hydroxylation of Tetramethylcyclopropyl-Containing Synthetic Cannabinoids

Metabolism researchers employ UR-144 N-5-hydroxypentyl to investigate the regioselectivity of CYP450-mediated hydroxylation of synthetic cannabinoids bearing the tetramethylcyclopropyl moiety. Comparative in vitro metabolism studies using human liver microsomes have characterized the differential production patterns of 4-hydroxypentyl and 5-hydroxypentyl metabolites between UR-144 and XLR-11 [1]. This compound serves as an authentic reference standard for identifying and quantifying phase I oxidative metabolites in both in vitro incubation systems and authentic biological specimens [2].

Method Development and Validation for Synthetic Cannabinoid Screening Panels

Analytical laboratories developing comprehensive synthetic cannabinoid screening methods incorporate UR-144 N-5-hydroxypentyl as a critical analyte in multi-analyte LC-MS/MS panels. The compound's distinct chromatographic and mass spectrometric properties, including its specific precursor-product ion transitions, enable its inclusion in validated methods for detecting synthetic cannabinoid exposure in urine, serum, and oral fluid [1]. Stable-isotope labeled internal standards (UR-144 N-5-hydroxypentyl-d5) are available for quantitative applications requiring matrix-matched calibration [2].

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